(5-ETHYL-2-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE
Overview
Description
(5-ETHYL-2-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features a thienyl group and a piperazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-ETHYL-2-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE typically involves the reaction of 5-ethyl-2-thiophenecarboxylic acid with 4-(2-methylphenyl)piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-ETHYL-2-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted piperazines
Scientific Research Applications
(5-ETHYL-2-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5-ETHYL-2-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Ethyl-2-thienyl)(2-methyltetrahydro-2-thiophenyl)methanone
- 5-Methyl-4-Phenyl-2-(2-thienyl)-thiazole
Uniqueness
(5-ETHYL-2-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE stands out due to its unique combination of a thienyl group and a piperazino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.
Biological Activity
The compound (5-ethyl-2-thienyl)[4-(2-methylphenyl)piperazino]methanone is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological effects, particularly focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure comprises a thienyl ring, a piperazine moiety, and a ketone functional group, contributing to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit various biological activities, including but not limited to:
- Antimicrobial Activity
- Anticancer Properties
- Neuroprotective Effects
- Inhibition of Enzymatic Activity
Antimicrobial Activity
Studies have shown that derivatives of piperazine can exhibit significant antimicrobial properties. For example, compounds structurally related to this compound have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1 | E. coli | 32 µg/mL |
2 | S. aureus | 16 µg/mL |
3 | P. aeruginosa | 64 µg/mL |
Anticancer Properties
The anticancer potential of this compound can be inferred from studies on related piperazine derivatives. For instance, certain piperazine-based compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of a structurally similar compound on human breast cancer cells (MCF-7). The results indicated:
- IC50 Value : 25 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis via the mitochondrial pathway.
Neuroprotective Effects
Research has suggested that compounds containing thienyl and piperazine rings may offer neuroprotective benefits. These effects are often attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
The proposed mechanism involves the inhibition of reactive oxygen species (ROS) production and enhancement of antioxidant defenses in neuronal cells. This suggests potential applications in neurodegenerative diseases.
Enzyme Inhibition
One notable area of research focuses on the inhibition of tyrosinase, an enzyme involved in melanin production. Compounds similar to this compound have been identified as effective inhibitors of this enzyme, which is relevant for conditions such as hyperpigmentation and melanoma.
Properties
IUPAC Name |
(5-ethylthiophen-2-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-3-15-8-9-17(22-15)18(21)20-12-10-19(11-13-20)16-7-5-4-6-14(16)2/h4-9H,3,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDGTHHKVUEWDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)N2CCN(CC2)C3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901177332 | |
Record name | (5-Ethyl-2-thienyl)[4-(2-methylphenyl)-1-piperazinyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901177332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959246-82-3 | |
Record name | (5-Ethyl-2-thienyl)[4-(2-methylphenyl)-1-piperazinyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959246-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Ethyl-2-thienyl)[4-(2-methylphenyl)-1-piperazinyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901177332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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